molecular formula C9H17NO B8255758 N-(1-Ethylcyclopentyl)acetamide CAS No. 3896-31-9

N-(1-Ethylcyclopentyl)acetamide

Cat. No.: B8255758
CAS No.: 3896-31-9
M. Wt: 155.24 g/mol
InChI Key: BZEYRAHSFIKDFP-UHFFFAOYSA-N
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Description

N-(1-Ethylcyclopentyl)acetamide is an organic compound with the molecular formula C₉H₁₇NO and a molecular mass of 155.24 g/mol . This compound is characterized by the presence of an acetamide group attached to a cyclopentane ring substituted with an ethyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Ethylcyclopentyl)acetamide can be achieved through the acylation of 1-ethylcyclopentylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: N-(1-Ethylcyclopentyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1-Ethylcyclopentyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-Ethylcyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(1-Methylcyclopentyl)acetamide
  • N-(1-Propylcyclopentyl)acetamide
  • N-(1-Butylcyclopentyl)acetamide

Comparison: N-(1-Ethylcyclopentyl)acetamide is unique due to its specific ethyl substitution on the cyclopentane ring, which can influence its chemical reactivity and biological activity compared to its methyl, propyl, and butyl analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-(1-ethylcyclopentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-9(10-8(2)11)6-4-5-7-9/h3-7H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEYRAHSFIKDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305108
Record name N-(1-Ethylcyclopentyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3896-31-9
Record name N-(1-Ethylcyclopentyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3896-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Ethylcyclopentyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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